2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
“2-Ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide” is a complex organic compound. It contains a benzofuran moiety (a type of aromatic compound), a benzoyl group (a type of acyl group), and an ethylsulfanyl group (a type of alkylthiol group) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a benzoyl group, and an ethylsulfanyl group. The exact structure would depend on the positions of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by the specific arrangement of atoms and groups in the molecule .Scientific Research Applications
Chemical Synthesis and Structure
Benzofuran derivatives, including compounds with ethylsulfanyl and acetamide groups, are typically synthesized through oxidation reactions, as demonstrated in studies by Choi et al. These reactions involve the use of 3-chloroperoxybenzoic acid to oxidize precursors, resulting in compounds with specific substitutions on the benzofuran ring. The crystal structures of these compounds are characterized by aromatic π–π interactions and non-classical hydrogen bonds, contributing to their stability and defining their physical properties (Choi, Seo, Son, & Lee, 2008); (Choi, Seo, Son, & Lee, 2009).
Applications in Research
The synthesized benzofuran derivatives have been explored for various applications in scientific research, including their potential as ligands in coordination complexes with metal ions. Studies have shown that benzofuran-acetamide derivatives can form coordination complexes with Co(II) and Cu(II), which exhibit significant antioxidant activity due to their structural features and hydrogen bonding interactions (Chkirate et al., 2019). Furthermore, benzofuran derivatives have been investigated for their photovoltaic efficiency and light-harvesting capabilities, indicating their potential use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-25-12-17(22)21-18-15-6-4-5-7-16(15)24-20(18)19(23)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFZWTRCDXKQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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